N-Benzyl-N-cyclohexylacetamide
Overview
Description
N-Benzyl-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : N-Benzyl-N-furfurylacetamide and N-cyclohexyl-N-furfurylacetamide show promising activity against bacteria and white-rot-fungi. This suggests potential as anti-fungal agents in cultural heritage protection and conservation (Wang, Gu, & Wang, 2019).
Psychoactive Substance Synthesis : Some N-alkyl-arylcyclohexylamines, perceived as ketamine-like dissociative substances, are synthesized for forensic and legislative purposes. These substances act via antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key area in psychoactive research (Wallach et al., 2016).
Drug Design and Synthesis : N-cyclohexyl compounds are useful in new drug design, particularly in the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines. These compounds are enantiomerically pure and significant for pharmaceutical research (Lecinska et al., 2010).
Leukemia Cell Differentiation : N-Substituted amides, including N-Cyclohexylacetamide, have been found effective in inducing leukemic cell differentiation in vitro. This highlights their potential in cancer treatment research (Li et al., 1981).
Chemical Synthesis Techniques : Studies also include the benzylation of N-phenyl-2-phenylacetamide under microwave irradiation, showing the versatility of N-Benzyl-N-cyclohexylacetamide in organic synthesis (Mijin et al., 2008).
Molecular Docking and Antimicrobial Agents : Molecular docking studies using 2-Cyano-N-arylacetamide in the synthesis of nitrogenous heterocycles demonstrate the antimicrobial potential of these compounds (Ewies & Abdelsalaam, 2020).
Properties
IUPAC Name |
N-benzyl-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDCPMEUVXANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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